molecular formula C6H7N5 B073300 2-Methyladenine CAS No. 1445-08-5

2-Methyladenine

Cat. No.: B073300
CAS No.: 1445-08-5
M. Wt: 149.15 g/mol
InChI Key: SMADWRYCYBUIKH-UHFFFAOYSA-N
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Description

2-Methyladenine, also known as this compound, is a useful research compound. Its molecular formula is C6H7N5 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26364. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Methyladenine (2-MA) is a naturally occurring nucleobase derivative of adenine, which has garnered attention in various biological contexts, particularly due to its role in epigenetic modifications and cellular signaling. This article explores the biological activity of 2-MA, including its biochemical properties, effects on gene expression, and implications in disease states.

This compound is characterized by the addition of a methyl group at the N-2 position of the adenine base. This modification can influence the stability of nucleic acids and alter their interactions with proteins. The presence of this methyl group can affect the base pairing properties and the overall structure of nucleic acids, leading to changes in transcriptional regulation.

Biological Functions

1. Epigenetic Role:
Recent studies have highlighted the significance of 6-methyladenine (6mA), a related compound, as an epigenetic mark in both prokaryotic and eukaryotic organisms. Although 2-MA itself is less studied in this context, it is hypothesized that similar mechanisms may apply due to structural similarities. For instance, 6mA has been shown to correlate with gene expression levels and chromatin dynamics, influencing cellular responses to environmental stressors and developmental cues .

2. Gene Regulation:
Research indicates that adenine methylation can modulate gene expression. In a genome-wide study, it was found that introducing high levels of 6mA resulted in downregulation of certain genes associated with stress responses while upregulating others related to neuronal functions . While direct evidence for 2-MA's role in gene regulation is limited, its structural analogs suggest potential regulatory pathways that warrant further investigation.

Case Studies

Case Study 1: Role in Cancer Biology
In cancer research, the methylation status of adenine residues has been implicated in tumorigenesis. Increased levels of 6mA have been observed in cancerous tissues, suggesting a potential role for adenine methylation in oncogenic processes . Although specific studies on 2-MA are scarce, understanding its biological activity could provide insights into similar pathways.

Case Study 2: Neurobiology
Studies involving animal models have demonstrated that modifications at the adenine position can influence memory formation and stress responses. For example, 6mA has been shown to mediate fear extinction memory in mice, highlighting a potential neurobiological role for adenine modifications . The implications of these findings on 2-MA’s biological activity are significant, considering its structural similarity.

Data Table: Comparison of Biological Activities

Biological Activity 6-Methyladenine This compound
Epigenetic Mark YesHypothesized
Gene Regulation Upregulates/downregulates genesLimited evidence
Role in Cancer High levels correlate with tumorsUnknown
Neurobiological Effects Mediates memory formationUnknown

Research Findings

The exploration of this compound's biological activity is still emerging. Key findings from related compounds indicate that:

  • Methylation at adenine positions can significantly alter gene expression profiles.
  • The presence of methyl groups can affect nucleic acid stability and interactions with regulatory proteins.
  • There is a growing body of evidence linking adenine methylation to various physiological conditions, including stress responses and cancer biology .

Properties

IUPAC Name

2-methyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-3-10-5(7)4-6(11-3)9-2-8-4/h2H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMADWRYCYBUIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C(=N1)N=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162731
Record name 2-Methyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445-08-5
Record name 2-Methyladenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyladenine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyladenine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26364
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-6-aminopurine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5S7AW6A3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

To a suspension of 114 mg (2.85 mmol) of 60% sodium hydride (previously washed with hexane) in 18 ml of anhydrous dimethylformamide 386 mg (2.85 mmol) of adenine was added, and the mixture was stirred for 20 minutes at room temperature. Then, 1.18 g (2.38 mmol) of (Z)-[1,2-bis(benzoyloxymethyl)] cyclopropylmethyl p-toluenesulfonate obtained in Example 1 in 6 ml of anhydrous dimethylformamide was added and the mixture was stirred for 3 hours at 60° C. The solvent was distilled off, and dichloromethane and a saturated aqueous solution of sodium bicarbonate was added to the residue. The organic layer was separated, dried over anhydrous sodium sulfate and concentrated to dryness in vacuo. The resulting residue was subjected to silica gel chromatography (4-10% methanol/dichloromethane) to get 844 mg (1.84 mmol, 77%) of (±)9-[1'α, 2'β-bis-(benzoyloxy methyl) cyclopropan-1'β-yl] methyladenine and 52.8 mg (0.115 mmol), 5 %) of (±)7-[1'α2'β-bis-(benzoyloxymethyl) cyclopropan-1'β-yl] methyladenine.
Quantity
114 mg
Type
reactant
Reaction Step One
[Compound]
Name
(Z)-[1,2-bis(benzoyloxymethyl)] cyclopropylmethyl p-toluenesulfonate
Quantity
1.18 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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